Isokurarinone Exhibits Superior In Vitro Cytotoxicity Against HepG2 Hepatocarcinoma Cells Compared to Sophoraflavanone G
Isokurarinone (Leachianone A) demonstrates a lower IC50 value against human HepG2 hepatoma cells than sophoraflavanone G, indicating higher cytotoxic potency under comparable in vitro conditions. Isokurarinone IC50 = 3.4 µg/mL (7.8 µM) after 48-hour treatment [1], while sophoraflavanone G IC50 = 13.3 µM in HepG2 cells (assay duration unspecified) [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) against HepG2 human hepatoma cells |
|---|---|
| Target Compound Data | 3.4 µg/mL (7.8 µM) after 48 h |
| Comparator Or Baseline | Sophoraflavanone G: 13.3 µM |
| Quantified Difference | Isokurarinone IC50 is ~1.7-fold lower (more potent) than sophoraflavanone G |
| Conditions | HepG2 human hepatoma cell line; isokurarinone assayed at 48 h; sophoraflavanone G assay duration not specified |
Why This Matters
The lower IC50 translates to a reduced compound quantity required to achieve 50% cell growth inhibition, offering cost and material efficiency advantages in high-throughput anticancer screening.
- [1] Clinisciences. Leachianone A (Isokurarinone) product datasheet (Cat# NB-64-62562-1mg). View Source
- [2] Anjiechem. Sophoraflavanone G product information. View Source
